3-(Aminomethyl)-8-methyl-1,2-dihydroquinolin-2-one
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Overview
Description
3-(Aminomethyl)-8-methyl-1,2-dihydroquinolin-2-one is a heterocyclic organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-8-methyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom adjacent to a carbonyl group . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of quinoline derivatives under controlled conditions. The process typically requires a hydrogen source, a suitable catalyst such as palladium on carbon, and specific reaction conditions including temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-8-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various alkyl or aryl groups.
Scientific Research Applications
3-(Aminomethyl)-8-methyl-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-8-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but with a pyridine core instead of a quinoline core.
3-(Aminomethyl)piperidine: Contains a piperidine ring instead of a quinoline ring.
Uniqueness
3-(Aminomethyl)-8-methyl-1,2-dihydroquinolin-2-one is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
3-(aminomethyl)-8-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-2-4-8-5-9(6-12)11(14)13-10(7)8/h2-5H,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWJGKAXUTTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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